
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that possesses unique properties, making it an attractive candidate for further research.
科学研究应用
The potential applications of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in scientific research are numerous. This compound has been shown to possess antimicrobial, antiviral, and anticancer properties. It has also been demonstrated to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been shown to have significant antioxidant activity, making it an attractive candidate for further research in the field of oxidative stress.
作用机制
The mechanism of action of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is not well understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and pathways, including DNA topoisomerase, tyrosine kinase, and phosphodiesterase. It has also been suggested that this compound may interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are varied. This compound has been shown to possess significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been demonstrated to have antimicrobial, antiviral, and anticancer properties, which may be attributed to its ability to inhibit various enzymes and pathways.
实验室实验的优点和局限性
The advantages of using 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- in lab experiments are numerous. This compound is relatively easy to synthesize and is readily available. It has also been shown to possess a wide range of biological activities, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
The potential future directions for research on 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- are numerous. Further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in various fields. Additionally, research is needed to determine the potential toxicity of this compound and to develop safer and more effective derivatives. Finally, future research should focus on the development of novel therapeutic agents based on the structure of this compound.
合成方法
The synthesis of 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)- is achieved through a multi-step process. The first step involves the reaction between 2-phenylethanol and 2-chlorothiophene, which results in the formation of 2-(2-phenylethoxy)thiophene. This compound is then reacted with o-phenylenediamine to produce the final product, 1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-2-(2-thienyl)-. The synthesis method is relatively straightforward and can be achieved through standard laboratory techniques.
属性
IUPAC Name |
1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRYHKGMDTTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

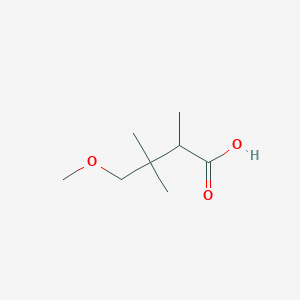
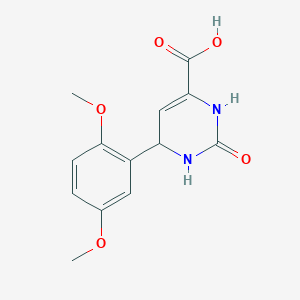


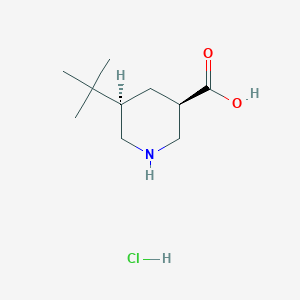

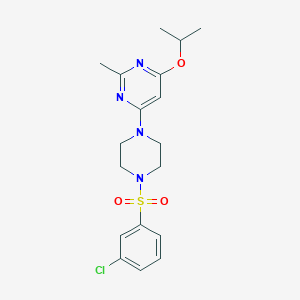

![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)
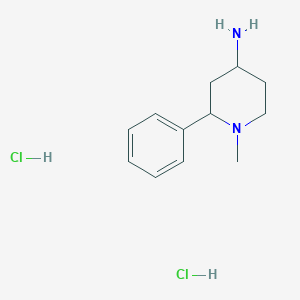
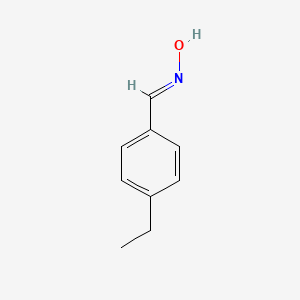
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)